molecular formula C6H5F3N2O2 B2551080 N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide CAS No. 110235-22-8

N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide

Cat. No. B2551080
CAS RN: 110235-22-8
M. Wt: 194.113
InChI Key: KKHMJANPVRFCAR-UHFFFAOYSA-N
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Description

“N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide” is a chemical compound with the CAS Number: 110235-22-8 . It has a molecular weight of 194.11 . The IUPAC name for this compound is N-(3-(trifluoromethyl)isoxazol-5-yl)acetamide .


Molecular Structure Analysis

The InChI code for “N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide” is 1S/C6H5F3N2O2/c1-3(12)10-5-2-4(11-13-5)6(7,8)9/h2H,1H3,(H,10,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide” is a powder at room temperature .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which are structurally similar to N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide, are widely used in the agrochemical industry . They are primarily used for crop protection against pests . Fluazifop-butyl, a derivative of trifluoromethylpyridine, was the first of its kind introduced to the agrochemical market . Since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have been developed .

Pharmaceutical Applications

Trifluoromethylpyridines and their derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . Many candidates are currently undergoing clinical trials .

Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles

A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed . This method employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability .

Biological Activities

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Development of Fluorinated Organic Chemicals

The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Synthesis of Crop-Protection Products

Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .

Safety And Hazards

The safety information for “N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide” indicates that it has some hazards. The GHS pictograms show a GHS07 signal word warning . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-3(12)10-5-2-4(11-13-5)6(7,8)9/h2H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHMJANPVRFCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide

CAS RN

110235-22-8
Record name N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dry benzene (56 ml) and pyridine (11.85 g, 150 mmole) were added to 3-trifluoromethyl-5-aminoisoxazole (9.12 g, 60.0 mmole) and the mixture was cooled. Acetyl chloride (10.37 g, 132 mmole) was added dropwise to the mixture, while keeping it below 10° C. After being added dropwise, the mixture was stirred with ice cooling for 10 minutes and at room temperature for 1 hour. Water (60 ml) was added and it was stirred for an additional hour. Benzene (60 ml) was added and the mixture was separated. The benzene layer was washed successively with 2% hydrochloric acid (60 ml) and a 8% solution of sodium bicarbonate and the solvent was evaporated under reduced presssure. Methanol (120 ml) and sodium hydroxide (4.80 g 120 mmole) were added to the residue and the mixture was stirred overnight at room temperature. After being neutralized with conc. hydrochloric acid, the solvent was evaporated under reduced pressure and the resulting residue was dissolved by the addition of benzene (100 ml) and ethyl acetate (20 ml). This solution was washed with water (60 ml) and the solvents were evaporated under reduced pressure to give 3-trifluoromethyl-5-acetylaminoisoxazole (9.51 g) as crystals. This product was recrystallized from benzene to give colorless plates. Yield: 5.67 g, m.p. 108.5°-109.5° C.
Quantity
10.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
11.85 g
Type
reactant
Reaction Step Six
Quantity
9.12 g
Type
reactant
Reaction Step Six
Quantity
56 mL
Type
solvent
Reaction Step Six

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